molecular formula C11H11ClN2O2 B1459832 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one CAS No. 1547735-92-1

7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one

Cat. No. B1459832
CAS RN: 1547735-92-1
M. Wt: 238.67 g/mol
InChI Key: PVXFMSZRBBDWKH-UHFFFAOYSA-N
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Description

7-Chloro-3,4-dihydro-1H-spiro[oxolane-3,2'-quinoxaline]-3'-one is a heterocyclic compound that is of great interest to the scientific community due to its unique properties and potential applications. This compound is an analog of spiro[oxolane-3,2'-quinoxaline], which is a heterocyclic compound that has been extensively studied for its potential applications in medicine and other fields. 7-Chloro-3,4-dihydro-1H-spiro[oxolane-3,2'-quinoxaline]-3'-one has a unique structure that is composed of two fused six-membered rings, with a chlorine atom in the center. This compound has been studied for its potential as a therapeutic agent and its ability to interact with biological molecules.

Scientific Research Applications

Synthesis and Chemical Properties

  • The Stollé type reaction involving compounds similar to 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one has led to the creation of new heterocyclic systems. These compounds were used in cyclocondensation with various 1,2- and 1,3-dinucleophiles and in three-component cyclocondensations with malononitrile and other compounds with activated methylene group (Medvedeva et al., 2014).
  • A study on manganese(III) acetate-induced reactions, similar in nature to those involving 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one, produced novel fused spiro derivatives and explored their precursor compounds (Bremner & Jaturonrusmee, 1990).

Biological Evaluation and Molecular Docking

  • Novel tacrine hybrids, structurally related to 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one, were synthesized and subjected to biological evaluation, including AChE and cytotoxicity activity, as well as molecular docking studies (Bonacorso et al., 2015).

Novel Synthesis Methods

  • A study highlighted an efficient and novel protocol for synthesizing spiro[1,3]oxazino[5,6-c]quinoline derivatives, showcasing the versatility in synthesizing complex structures related to the 7'-chloro compound (Aslanpanjeh et al., 2019).

Advanced Syntheses of Spirocyclic Compounds

  • Research on the syntheses of various spirocyclic compounds, such as spiro[cyclopropane -1,3' -oxindole]-2 -carboxylic acid, which is structurally related to 7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one, provided insights into diastereoselective cyclopropanation reactions and other advanced synthetic techniques (Yong et al., 2007).

properties

IUPAC Name

6-chlorospiro[1,4-dihydroquinoxaline-3,3'-oxolane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c12-7-1-2-8-9(5-7)14-11(10(15)13-8)3-4-16-6-11/h1-2,5,14H,3-4,6H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXFMSZRBBDWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C(=O)NC3=C(N2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one
Reactant of Route 2
7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one
Reactant of Route 3
7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one
Reactant of Route 4
7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one
Reactant of Route 5
7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one
Reactant of Route 6
7'-chloro-3',4'-dihydro-1'H-spiro[oxolane-3,2'-quinoxaline]-3'-one

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